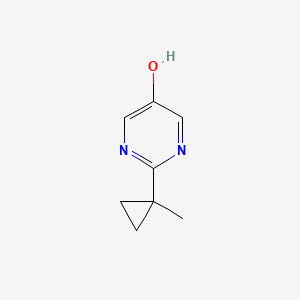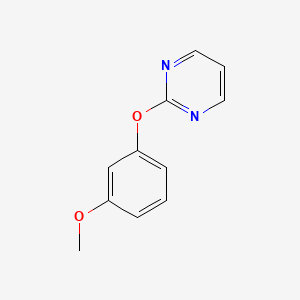![molecular formula C13H11N3 B13122801 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazine ring. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the o-tolyl group adds to its unique chemical properties and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed Sonogashira cross-coupling reaction, followed by base-induced cyclization to form the pyrrolo[2,3-b]pyrazine scaffold . The reaction conditions often include the use of palladium catalysts, copper iodide, and bases such as triethylamine under an inert atmosphere.
Industrial Production Methods
Industrial production methods for 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine may involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrolo[2,3-b]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
科学的研究の応用
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
作用機序
The mechanism of action of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function . Detailed studies on its binding interactions and molecular dynamics are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Dipyrrolopyrazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and physical properties.
Pyridazine and pyridazinone derivatives: These heterocycles also contain nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the o-tolyl group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
特性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC名 |
6-(2-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H11N3/c1-9-4-2-3-5-10(9)11-8-12-13(16-11)15-7-6-14-12/h2-8H,1H3,(H,15,16) |
InChIキー |
RGBKZTCVTUCEHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC3=NC=CN=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)



![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)


![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)


![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)

![2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13122790.png)
